BC2059, also known as Tegavivint, is a potent, small molecule inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as self-renewal, growth, and survival. [, ] BC2059 functions by specifically targeting and disrupting the interaction between β-catenin and TBL1 (Transducin Beta-Like Protein 1), a crucial adaptor protein within this pathway. [, , , , ] This disruption subsequently leads to the degradation of nuclear β-catenin, effectively inhibiting the pathway's downstream effects. [, , , ]
BC2059, also known as Tegavivint, is a synthetic small molecule that has garnered attention for its role as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of Wnt signaling is implicated in numerous cancers, making BC2059 a compound of interest for therapeutic development.
BC2059 is classified as an anthraquinone oxime derivative. It was identified during a phenotypic screen aimed at discovering inhibitors of Wnt/β-catenin signaling and has been developed by Iterion Therapeutics for potential clinical applications . The compound specifically disrupts the interaction between β-catenin and TBL1 (transducin-like enhancer of split 1), which is essential for β-catenin's stability and activity in the nucleus .
The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
BC2059 possesses a complex molecular structure characterized by its anthraquinone backbone with an oxime functional group. The molecular formula is C₁₄H₁₁N₃O₂, and its molecular weight is approximately 253.26 g/mol. The specific arrangement of atoms allows BC2059 to effectively interact with β-catenin, disrupting its normal function.
The structural data indicate that BC2059 does not bind directly to β-catenin but rather inhibits its interaction with TBL1, leading to degradation of β-catenin and subsequent inhibition of Wnt signaling .
BC2059 primarily engages in non-covalent interactions with proteins involved in the Wnt signaling pathway. The key reaction mechanism involves:
The compound has shown an IC50 value of approximately 20 nM for inhibiting the binding between β-catenin and TBL1, highlighting its potency .
The mechanism by which BC2059 exerts its effects involves several steps:
This mechanism underscores the potential therapeutic applications of BC2059 in cancers driven by aberrant Wnt signaling .
BC2059 exhibits several notable physical and chemical properties:
These properties play a significant role in determining the compound's bioavailability and efficacy in vivo .
BC2059 has significant potential applications in scientific research and clinical settings:
Current clinical trials are exploring its efficacy and safety profiles in cancer patients resistant to conventional therapies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3